molecular formula C15H10ClF12NO B12462371 N-[2-(3-chlorophenyl)ethyl]-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanamide

N-[2-(3-chlorophenyl)ethyl]-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanamide

Cat. No.: B12462371
M. Wt: 483.68 g/mol
InChI Key: BAYNQSWLMGYQIC-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)ethyl]-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanamide is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group and a highly fluorinated heptanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)ethyl]-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanamide typically involves the reaction of 3-chlorophenylethylamine with a fluorinated heptanoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)ethyl]-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-(3-chlorophenyl)ethyl]-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties such as hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)ethyl]-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanamide involves its interaction with specific molecular targets. The compound’s highly fluorinated chain allows it to interact with hydrophobic regions of proteins or cell membranes, potentially disrupting their function. The chlorophenyl group may also interact with specific receptors or enzymes, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-chlorophenyl)ethyl]-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoic acid
  • N-[2-(3-chlorophenyl)ethyl]-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanol

Uniqueness

N-[2-(3-chlorophenyl)ethyl]-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanamide is unique due to its combination of a chlorophenyl group and a highly fluorinated heptanamide chain. This structure imparts specific chemical and physical properties, such as high stability, hydrophobicity, and potential bioactivity, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H10ClF12NO

Molecular Weight

483.68 g/mol

IUPAC Name

N-[2-(3-chlorophenyl)ethyl]-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanamide

InChI

InChI=1S/C15H10ClF12NO/c16-8-3-1-2-7(6-8)4-5-29-10(30)12(21,22)14(25,26)15(27,28)13(23,24)11(19,20)9(17)18/h1-3,6,9H,4-5H2,(H,29,30)

InChI Key

BAYNQSWLMGYQIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCNC(=O)C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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